

Safety Profile of Mongersen in Early Clinical Trials: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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An in-depth comparison of the safety and tolerability of **Mongersen** (GED-0301) with alternative biologic therapies for Crohn's disease, based on Phase 1 and 2 clinical trial data.

Introduction

Mongersen (GED-0301) is an oral, antisense oligonucleotide designed to inhibit the synthesis of SMAD7, a protein that plays a crucial role in the inflammatory cascade associated with Crohn's disease. By targeting SMAD7, **Mongersen** aims to restore the immunosuppressive function of Transforming Growth Factor- β 1 (TGF- β 1) in the gut, thereby reducing inflammation. This guide provides a comprehensive comparison of the safety profile of **Mongersen** in its early-stage clinical trials with that of other established and emerging biologic therapies for Crohn's disease, namely Ustekinumab, Risankizumab, and Vedolizumab. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents.

Comparative Safety Profile of Mongersen and Alternatives in Phase 1 & 2 Trials

The following tables summarize the key safety findings for **Mongersen** and its comparators from their respective Phase 1 and Phase 2 clinical trials in patients with Crohn's disease.

Table 1: Safety Profile of **Mongersen** in Phase 2 Trials

Adverse Event Category	Mongersen (10 mg/day)	Mongersen (40 mg/day)	Mongersen (160 mg/day)	Placebo	Reference
Any Adverse Event	49%	62%	49%	67%	[1]
Serious Adverse Events	7%	2%	2%	2%	[1]
Most Common Adverse Events	Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase	Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase	Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase	Abdominal pain, Worsening of Crohn's disease, Urinary tract infection, C-reactive protein increase	[1]

In a Phase 2 open-label study of **Mongersen** (160 mg/day), 44.4% of patients reported at least one treatment-emergent adverse event. The most frequent were pyrexia (22.2%) and arthralgia (11.1%). Notably, most adverse events across studies were reported to be related to the symptoms and complications of Crohn's disease itself.[\[2\]](#)

Table 2: Comparative Safety Profile of Alternative Biologic Therapies in Phase 2 Trials

Drug	Trial	Key Safety Findings	Reference
Ustekinumab	CERTIFI	Rates of adverse events and serious adverse events were similar between ustekinumab and placebo groups. In the maintenance phase, serious infections were reported in 2.3% of patients receiving 90 mg q8 weeks and 5.3% in the q12 weeks group, compared to 2.3% in the placebo group.[3]	
Risankizumab	Phase 2 OLE	The rate of serious adverse events was 24.6 events/100 patient-years, with the majority being gastrointestinal in nature. Rates of serious infections were 4.2 events/100 patient-years.[4][5]	
Vedolizumab	GEMINI 2 & 3	The overall incidence of adverse events was similar between vedolizumab and placebo groups. The most common adverse events in the vedolizumab arm included Crohn's	

disease exacerbation,
arthralgia, pyrexia,
nasopharyngitis,
headache, nausea,
and abdominal pain.

[1][6]

Experimental Protocols

A detailed understanding of the methodologies employed in the clinical trials is essential for a critical appraisal of the safety data.

Mongersen Phase 2 Trial (Monteleone et al., 2015)

This was a double-blind, placebo-controlled, multicenter Phase 2 trial involving 166 adult patients with active Crohn's disease (CDAI score of 220 to 450).[7][8] Participants were randomly assigned to one of four groups to receive oral **Mongersen** at doses of 10 mg/day, 40 mg/day, or 160 mg/day, or a matching placebo, for 14 consecutive days.[7][8] The primary efficacy endpoint was the proportion of patients achieving clinical remission (CDAI score <150) at day 15, which was maintained for at least 2 weeks.[7][8] Safety assessments included the monitoring of all adverse events, serious adverse events, and clinical laboratory parameters throughout the study.

Ustekinumab Phase 2b Trial (CERTIFI)

The CERTIFI study was a randomized, double-blind, placebo-controlled trial that evaluated the efficacy and safety of Ustekinumab in 526 patients with moderate-to-severe Crohn's disease who had previously failed or were intolerant to TNF-antagonist therapy.[3][9] The induction phase involved a single intravenous infusion of Ustekinumab (1, 3, or 6 mg/kg) or placebo.[3][9] The primary endpoint for the induction phase was clinical response (a decrease of at least 100 points in the CDAI score) at week 6.[9] Responders were then re-randomized to receive subcutaneous maintenance injections of Ustekinumab (90 mg) or placebo at weeks 8 and 16.[9] Safety was monitored throughout the trial.

Risankizumab Phase 2 Open-Label Extension (OLE)

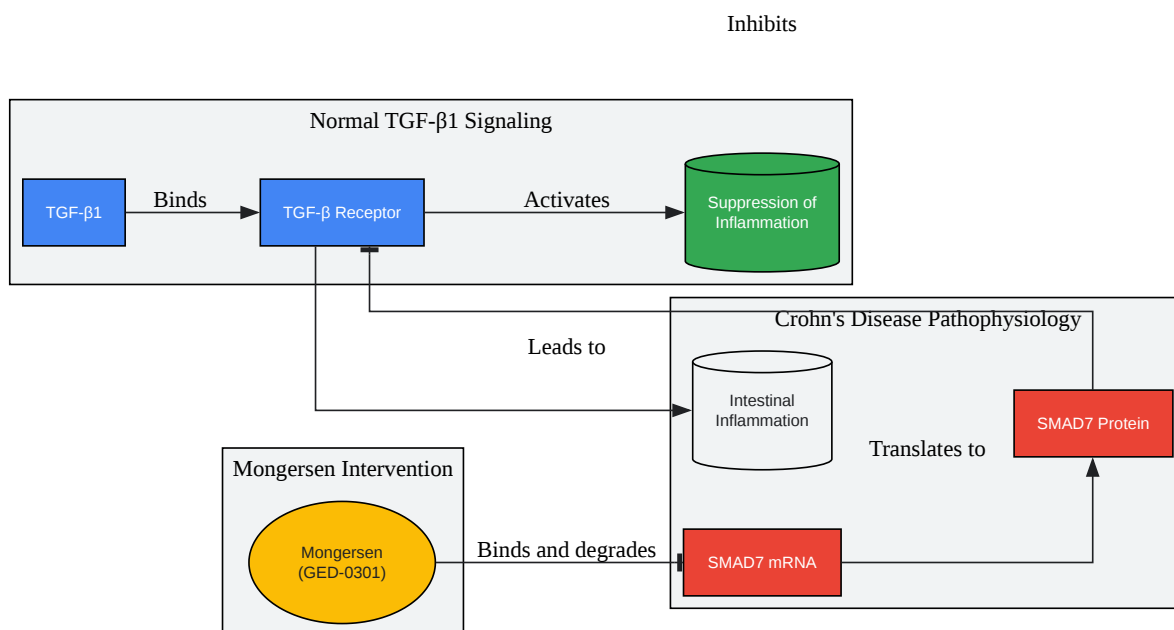
This study enrolled 65 patients who had responded to Risankizumab in the parent Phase 2 study.^{[4][5]} Patients received open-label subcutaneous Risankizumab 180 mg every 8 weeks.^{[4][5]} The primary objective was to investigate the long-term safety of Risankizumab.^{[4][5]}

Vedolizumab Phase 2 Trial (Feagan et al., 2008)

This randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of MLN0002 (the precursor to Vedolizumab) in patients with active Crohn's disease.^{[10][11]} Patients received intravenous infusions of MLN0002 (0.5 mg/kg or 2.0 mg/kg) or placebo on days 1 and 29.^{[10][11]} The primary efficacy endpoint was clinical response (a decrease of at least 70 points in the CDAI score) on day 57.^{[10][11]} Safety was assessed through the monitoring of adverse events.

Signaling Pathways and Experimental Workflows

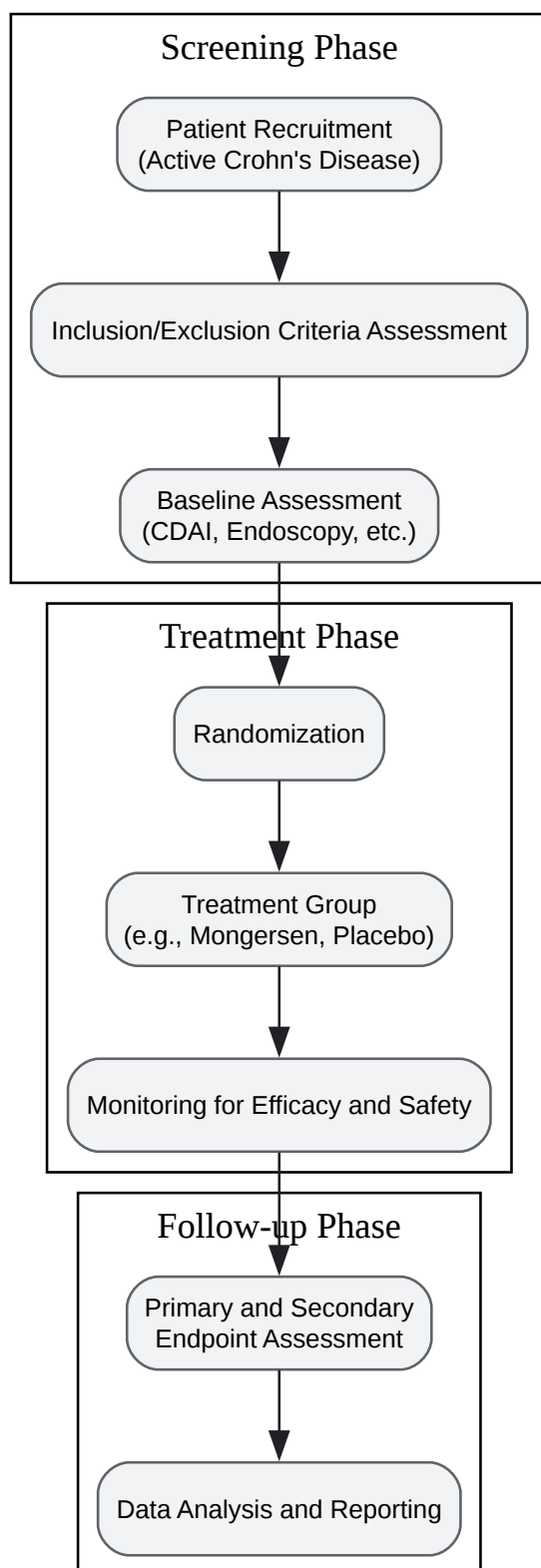
Mongersen Signaling Pathway



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Caption: Mechanism of action of **Mongersen** in Crohn's disease.

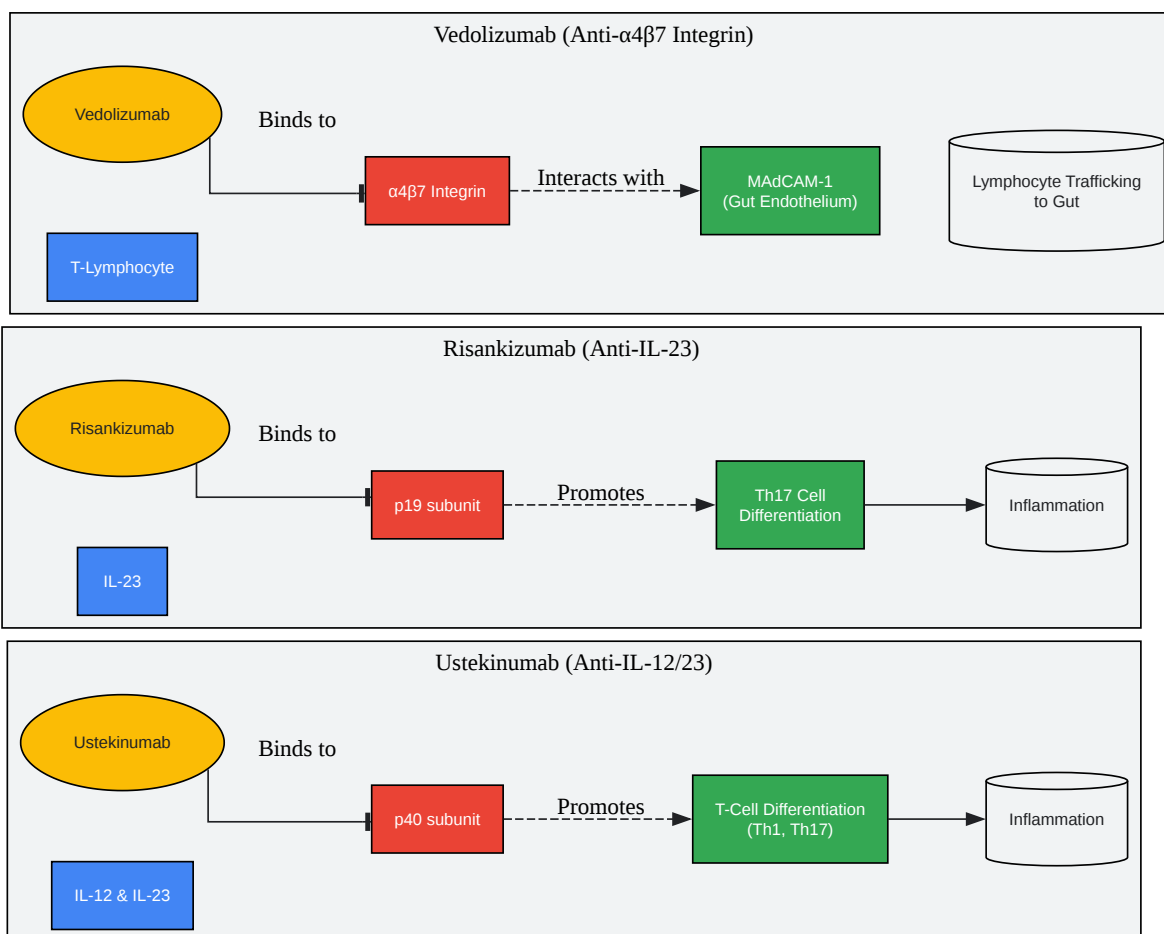
General Experimental Workflow for Phase 2 Clinical Trials in Crohn's Disease



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Caption: A generalized workflow for Phase 2 clinical trials in Crohn's disease.

Signaling Pathways of Alternative Biologic Therapies



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Caption: Signaling pathways targeted by Ustekinumab, Risankizumab, and Vedolizumab.

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- To cite this document: BenchChem. [Safety Profile of Mongersen in Early Clinical Trials: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856282#safety-profile-of-mongersen-in-phase-1-and-2-trials]

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